molecular formula C9H9BO3 B6255624 (7-methyl-1-benzofuran-5-yl)boronic acid CAS No. 254886-15-2

(7-methyl-1-benzofuran-5-yl)boronic acid

Cat. No.: B6255624
CAS No.: 254886-15-2
M. Wt: 176
InChI Key:
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Description

(7-methyl-1-benzofuran-5-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with a methyl group at the 7-position and a boronic acid group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-methyl-1-benzofuran-5-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 7-methyl-1-benzofuran using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (7-methyl-1-benzofuran-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-thienylboronic acid
  • 4-methoxyphenylboronic acid

Comparison: (7-methyl-1-benzofuran-5-yl)boronic acid is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the benzofuran moiety is desired .

Properties

CAS No.

254886-15-2

Molecular Formula

C9H9BO3

Molecular Weight

176

Purity

95

Origin of Product

United States

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